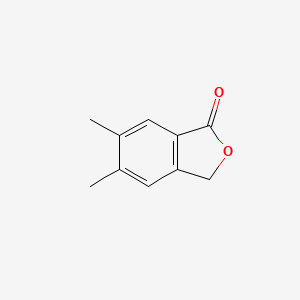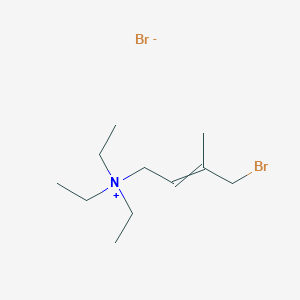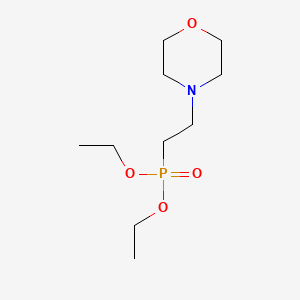
Diethyl 2-morpholinoethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 2-(4-morpholinyl)ethyl group and diethyl ester moieties. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction entails the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For instance, the reaction of trimethylphosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .
Industrial Production Methods
Industrial production of phosphonates often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of catalysts and microwave irradiation can further enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biochemical research.
Medicine: Phosphonates are explored for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes and receptors involved in various biochemical pathways. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyphosate: A widely used herbicide that also contains a phosphonic acid group.
Ethephon: A plant growth regulator with a similar phosphonic acid structure.
Bisphosphonates: Drugs used to treat osteoporosis, featuring two phosphonic acid groups.
Uniqueness
Phosphonic acid, P-[2-(4-morpholinyl)ethyl]-, diethyl ester is unique due to its specific structural features, including the 2-(4-morpholinyl)ethyl group and diethyl ester moieties. These structural elements confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C10H22NO4P |
|---|---|
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
4-(2-diethoxyphosphorylethyl)morpholine |
InChI |
InChI=1S/C10H22NO4P/c1-3-14-16(12,15-4-2)10-7-11-5-8-13-9-6-11/h3-10H2,1-2H3 |
Clé InChI |
WYEYAULUMLBRBO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCN1CCOCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


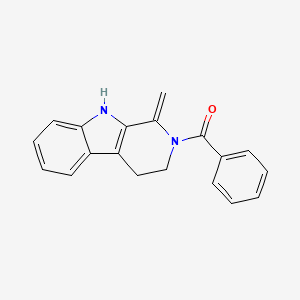
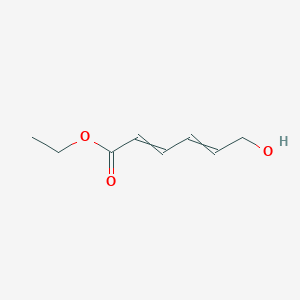


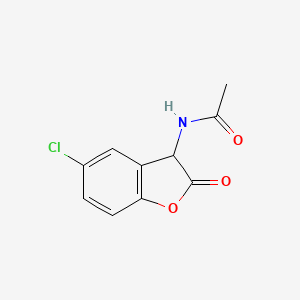
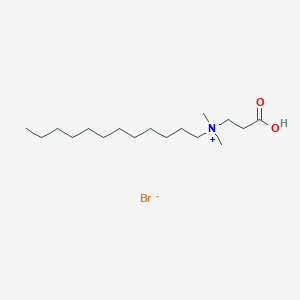

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)

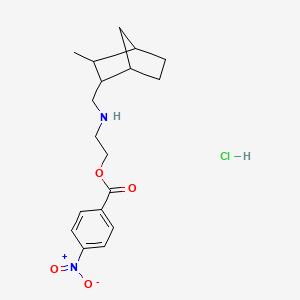
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
